molecular formula C18H21NO6 B5014278 1-Ethoxy-2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]benzene

1-Ethoxy-2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]benzene

Cat. No.: B5014278
M. Wt: 347.4 g/mol
InChI Key: GMNUNYLMXNEPLW-UHFFFAOYSA-N
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Description

1-Ethoxy-2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of an ethoxy group and a nitrophenoxy group attached to the benzene ring through ethoxy linkages

Preparation Methods

The synthesis of 1-Ethoxy-2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:

    Nitration: The nitration of phenol to produce 4-nitrophenol.

    Etherification: The reaction of 4-nitrophenol with ethylene oxide to form 4-nitrophenoxyethanol.

    Further Etherification: The reaction of 4-nitrophenoxyethanol with ethylene oxide to produce 4-nitrophenoxyethoxyethanol.

    Final Etherification: The reaction of 4-nitrophenoxyethoxyethanol with ethylene oxide to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethoxy-2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol and ethylene glycol derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., sodium hydroxide).

Scientific Research Applications

1-Ethoxy-2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

1-Ethoxy-2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]benzene can be compared with other benzene derivatives such as:

    1-Ethoxy-2-nitrobenzene: Similar structure but lacks the extended ethoxy linkages.

    4-Nitrophenoxyethanol: Contains a single ethoxy linkage and a nitro group.

    1,4-Bis[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]benzene: Contains multiple ethoxy linkages but lacks the nitro group.

The uniqueness of this compound lies in its combination of ethoxy linkages and a nitro group, which imparts specific chemical and physical properties.

Properties

IUPAC Name

1-ethoxy-2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-2-23-17-5-3-4-6-18(17)25-14-12-22-11-13-24-16-9-7-15(8-10-16)19(20)21/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNUNYLMXNEPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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